3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone linked to a 4-methoxyphenyl group and a piperidine ring substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. The 4-methoxyphenyl group contributes electron-donating properties, while the trifluoromethyl-oxadiazole moiety enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications . Its structural complexity necessitates precise synthetic protocols and characterization via NMR, MS, and crystallography .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-26-14-5-2-12(3-6-14)4-7-15(25)24-10-8-13(9-11-24)16-22-23-17(27-16)18(19,20)21/h2-3,5-6,13H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOAPJKBKSASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperidine ring, a methoxyphenyl group, and a trifluoromethyl-substituted oxadiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 363.34 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including the formation of the oxadiazole ring through cyclization reactions. Various methods such as microwave-assisted synthesis have been reported to enhance efficiency and yield.
Antioxidant Activity
Research indicates that compounds with oxadiazole derivatives exhibit significant antioxidant properties. In vitro assays using DPPH radical scavenging methods have shown that these compounds can effectively reduce oxidative stress by scavenging free radicals. For instance, oxadiazole derivatives have demonstrated radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid as a reference standard .
Anti-inflammatory Activity
In vivo studies have evaluated the anti-inflammatory effects of similar compounds using carrageenan-induced paw edema models. The results indicated that certain oxadiazole derivatives could inhibit edema significantly, with mean values ranging from 23.6% to 82.3% compared to indomethacin .
Antimicrobial Activity
The compound's potential antimicrobial activity has been assessed against various bacterial strains. Studies have shown that derivatives containing both piperidine and oxadiazole moieties possess notable antibacterial properties. For example, synthesized compounds demonstrated IC50 values in the low micromolar range against specific pathogens, indicating strong inhibitory effects compared to standard antibiotics .
Case Studies
- Anticancer Studies : A study focused on the anticancer potential of similar oxadiazole-piperidine compounds found promising results against various cancer cell lines. The compounds exhibited cytotoxicity with IC50 values indicating effective growth inhibition in cancer cells .
- Enzyme Inhibition : Another investigation assessed the enzyme inhibitory activities of synthesized derivatives against acetylcholinesterase (AChE) and urease. Compounds showed significant inhibition rates, suggesting their potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole moiety have been synthesized and tested for their efficacy against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine structure may also enhance the pharmacological profile by improving receptor binding affinity.
Anticancer Research
Research indicates that compounds similar to 3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one show promise in cancer therapy. The oxadiazole ring has been linked to cytotoxic effects on cancer cells, making it a valuable scaffold for developing new anticancer agents . Studies have demonstrated that modifications on the oxadiazole can yield compounds with enhanced selectivity towards cancer cell lines.
Neuropharmacology
The piperidine component of this compound suggests potential applications in neuropharmacology. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety . The unique combination of functional groups in this compound may lead to novel treatments targeting specific neurological pathways.
Case Study 1: Antibacterial Activity
A study conducted by Rawat et al. synthesized several oxadiazole derivatives and evaluated their antibacterial properties using the disk diffusion method. The results indicated that certain derivatives exhibited inhibition zones greater than 30 mm against S. aureus and E. coli, highlighting the potential of oxadiazole-containing compounds in antibiotic development .
Case Study 2: Anticancer Activity
In another investigation, a series of oxadiazole derivatives were tested for cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study found that modifications to the oxadiazole structure significantly impacted cytotoxic efficacy, suggesting that further exploration of this compound could lead to effective anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
Pharmacological and Physicochemical Comparisons
- Heterocyclic Core Differences: The target compound’s 1,3,4-oxadiazole ring (electron-deficient) contrasts with the thiadiazole-thiazolidinone system in , which may alter receptor binding or metabolic pathways.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and enhances solubility relative to the 4-hydroxyphenyl group in , which may require protective derivatization for oral bioavailability.
- The trifluoromethyl group on the oxadiazole (target compound) mirrors bioactivity trends in , where CF₃ groups enhance resistance to oxidative metabolism.
Synthetic Complexity :
Crystallographic and Conformational Insights
- Crystallographic data for the target compound (unavailable in provided evidence) would clarify whether the trifluoromethyl-oxadiazole moiety induces steric or electronic distortions in the piperidine ring .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Condensation-Cyclization : React 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine with 3-(4-methoxyphenyl)propanoyl chloride under reflux in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts .
- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 100–120°C, 30–60 min) to improve yield and reduce side products .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Key Techniques :
- NMR : Use H and C NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH), piperidinyl (δ ~2.5–3.5 ppm for N–CH), and trifluoromethyl (δ ~120–125 ppm in F NMR) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 438.12) .
Q. How can initial biological activity screening be designed for this compound?
- Assay Design :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Screen against acetylcholinesterase or COX-2 via spectrophotometric methods (IC determination) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl-oxadiazole moiety?
- Approaches :
- Analog Synthesis : Replace trifluoromethyl with methyl, ethyl, or halogens to evaluate electronic effects on bioactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 PDB: 5KIR), focusing on hydrogen bonding with oxadiazole and hydrophobic interactions with the methoxyphenyl group .
Q. How can mechanistic studies resolve contradictions in observed biological activity across different assays?
- Methods :
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (LC-MS quantification) .
- Reactive Oxygen Species (ROS) Assays : Use fluorescent probes (e.g., DCFH-DA) to determine if antioxidant properties interfere with cytotoxicity results .
Q. What computational methods are suitable for predicting solubility and formulation stability?
- Tools :
- COSMO-RS Simulations : Predict solubility in solvents (e.g., DMSO, PBS) by computing σ-profiles of the compound .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH variations (2–9) to identify degradation pathways (HPLC-MS monitoring) .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound tracking) .
- 3D Tumor Spheroid Models : Compare 2D monolayer (e.g., MCF-7) vs. 3D spheroid assays to mimic in vivo tumor microenvironments .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing enantiomeric purity during synthesis?
- Design Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
